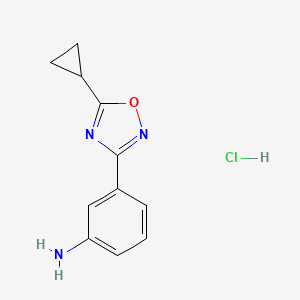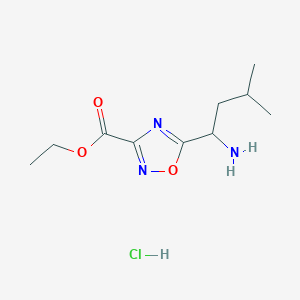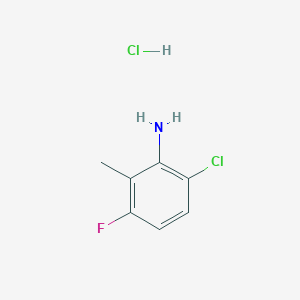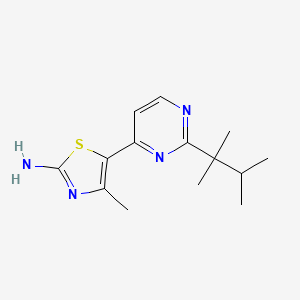
3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one
Übersicht
Beschreibung
3-(Aminomethyl)-1,6-dimethylquinolin-2(1H)-one, more commonly known as AMQ, is an organic compound that has found application in scientific research and laboratory experiments. AMQ is a heterocyclic aromatic compound, containing both an aromatic ring and an amine group. The compound has been widely studied due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Applications
Isoquinoline derivatives, including those related to 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one, have shown promise in anticancer research. For example, the antioxidant properties of ethoxyquin and its analogues have been extensively studied for their potential to protect polyunsaturated fatty acids in fish meal, which indirectly suggests their potential for biological antioxidative applications (A. J. de Koning, 2002). Furthermore, Danao et al. (2021) have highlighted the less known biological potentials of isoquinoline derivatives, emphasizing their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, and anti-Alzheimer’s disease activities among others, suggesting a broad spectrum of therapeutic applications (K. Danao et al., 2021).
Neuroprotective, Antiaddictive, and Antidepressant-Like Activities
The neuroprotective, antiaddictive, and antidepressant-like properties of 1metiq, an endogenous compound related to the tetrahydroisoquinoline family, underscore the potential of quinoline derivatives in treating central nervous system disorders. This compound, present in the mammalian brain, has been implicated in complex mechanisms of neuroprotection against various neurodegenerative diseases, supporting the therapeutic potential of related quinoline compounds (L. Antkiewicz‐Michaluk et al., 2018).
Pharmacological Importance of Isoquinoline Derivatives
The pharmacological significance of isoquinoline derivatives extends beyond their traditional applications. Research has identified these compounds as possessing a variety of biological activities, including antimicrobial, antiviral, and antimalarial effects, as well as potential uses in cancer therapy and neuroprotection. This diversity of action underscores the versatility of quinoline derivatives in modern therapeutics and suggests avenues for future research into their mechanisms of action and therapeutic applications (K. Danao et al., 2021).
Wirkmechanismus
Target of Action
It has been found that similar aminomethyl compounds interact with various biological targets, such as enzymes and receptors . The specific role of these targets can vary widely, depending on the biological system in which they are found.
Mode of Action
Aminomethyl groups often feature tertiary amines and are usually obtained by alkylation . This suggests that the compound might interact with its targets through mechanisms involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cellular metabolism .
Pharmacokinetics
The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
Similar aminomethyl compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many chemical compounds .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1,6-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-13)12(15)14(11)2/h3-6H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBABXIXVWTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



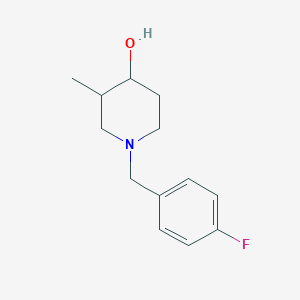
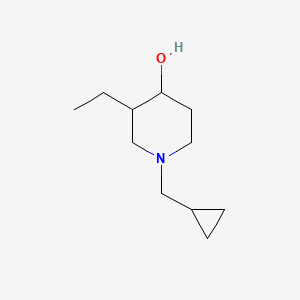
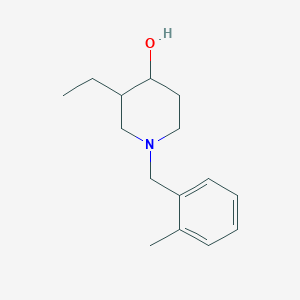
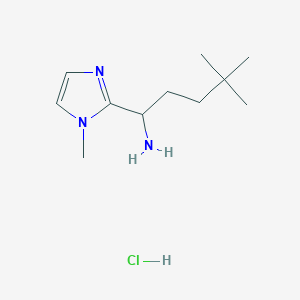
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)

